2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyridazine ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as phenylprop-2-en-1-yl bromide, piperazine, and thiophene-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3-phenylprop-2-en-1-yl]aniline: This compound shares the phenylprop-2-en-1-yl moiety but lacks the piperazine and pyridazine rings.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: These compounds have a similar piperazine structure but differ in the triazole and methanone groups.
Uniqueness
What sets 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one apart is its unique combination of the piperazine, pyridazine, and thiophene rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H24N4OS |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C22H24N4OS/c27-22-11-10-20(21-9-5-17-28-21)23-26(22)18-25-15-13-24(14-16-25)12-4-8-19-6-2-1-3-7-19/h1-11,17H,12-16,18H2/b8-4+ |
InChI Key |
USCXZLDBFVFEHD-XBXARRHUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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